D-allose
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Overview
Description
- D-Allopyranose, also known as β-D-Allose, is a rare monosaccharide and an epimer of glucose at the C-3 position.
- It occurs naturally but is exceptionally uncommon in biological systems .
- Chemical formula: C6H12O6.
- Molecular weight: 180.16 g/mol.
- Melting point: 148-150°C.
- Optical rotation: +13.5° to +15.5° (20°C, 589 nm, c=4, H2O) .
Preparation Methods
- D-Allopyranose can be synthesized from D-glucose precursors.
- Specific synthetic routes and reaction conditions depend on the desired stereochemistry and functional group modifications.
- Industrial production methods are limited due to its rarity.
Chemical Reactions Analysis
- D-Allopyranose undergoes various reactions:
Oxidation: It can be oxidized to form aldaric acids.
Reduction: Reduction of the carbonyl group yields alditols.
Substitution: Allopyranose can participate in glycosylation reactions.
- Common reagents include oxidizing agents (e.g., nitric acid), reducing agents (e.g., sodium borohydride), and glycosyl donors/acceptors.
Scientific Research Applications
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its role in cell signaling and carbohydrate metabolism.
Medicine: Potential applications in drug design and glycoconjugate-based therapies.
Industry: Limited industrial applications due to its scarcity.
Mechanism of Action
- D-Allopyranose’s exact mechanism of action remains elusive.
- It may interact with specific receptors or enzymes, affecting cellular processes.
- Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
- D-Allopyranose is unique due to its rarity.
- Similar compounds include other hexoses like D-glucose, D-mannose, and D-galactose.
Properties
CAS No. |
2595-97-3 |
---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(3R,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6?/m1/s1 |
InChI Key |
WQZGKKKJIJFFOK-IVMDWMLBSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@H](C(O1)O)O)O)O)O |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
6038-51-3 2595-97-3 |
|
Synonyms |
allose allose, (D)-isomer allose, (L)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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